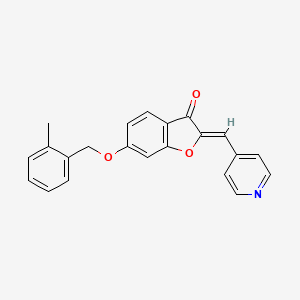
(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H17NO3 and its molecular weight is 343.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves a multi-step process utilizing various reagents and conditions. For instance, the compound can be synthesized through a reaction involving benzofuran derivatives and pyridine-based reagents under controlled conditions. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), revealed an IC50 value of approximately 40.89 μg/mL against A549 cells, indicating moderate cytotoxicity and potential as an anticancer agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| A549 | 40.89 | Induction of apoptosis |
| HepG2 | Not specified | Inhibition of cell proliferation |
The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.5 | Bacteriostatic |
The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways, although further studies are needed to elucidate these mechanisms fully.
Case Studies
- Anticancer Research : In a study conducted by Koca et al., the compound was evaluated alongside established chemotherapeutics like cisplatin, demonstrating superior efficacy in inhibiting HepG2 cell growth by up to 1.5 times compared to the control . This suggests potential for development as a therapeutic agent in liver cancer treatment.
- Antimicrobial Evaluation : A separate investigation into the antimicrobial properties revealed that the compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting its potential utility in treating infections caused by antibiotic-resistant bacteria .
特性
IUPAC Name |
(2Z)-6-[(2-methylphenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-15-4-2-3-5-17(15)14-25-18-6-7-19-20(13-18)26-21(22(19)24)12-16-8-10-23-11-9-16/h2-13H,14H2,1H3/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAZUUYDQXVMMI-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














